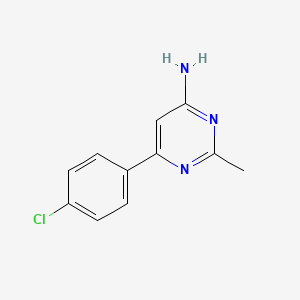

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUJYESEQYWBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292592 | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91349-35-8 | |

| Record name | NSC84008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, a key scaffold in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, designed for clarity and reproducibility in a research and development setting. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and key considerations for process optimization.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine core is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals. The specific substitution pattern of this compound, featuring a 4-chlorophenyl group at the 6-position, a methyl group at the 2-position, and an amino group at the 4-position, makes it a valuable intermediate for the synthesis of targeted therapeutics. This guide will delineate a logical and efficient four-step synthesis, commencing with the formation of a key β-diketone intermediate.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence:

-

Claisen Condensation: Synthesis of 1-(4-chlorophenyl)-1,3-butanedione from 4-chloroacetophenone and ethyl acetate.

-

Pyrimidine Ring Formation: Cyclization of 1-(4-chlorophenyl)-1,3-butanedione with acetamidine to yield 6-(4-chlorophenyl)-2-methylpyrimidin-4-ol.

-

Chlorination: Conversion of the pyrimidin-4-ol to the corresponding 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine.

-

Amination: Nucleophilic substitution of the 4-chloro group with an amino group to afford the final product.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 1-(4-chlorophenyl)-1,3-butanedione

The initial step involves a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. In this procedure, an ester (ethyl acetate) is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a ketone (4-chloroacetophenone). The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group, followed by an acidic workup, yields the desired β-diketone.[1][2][3][4][5]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

-

Addition of Reactants: A solution of 4-chloroacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5, leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-chlorophenyl)-1,3-butanedione as a solid.

Part 2: Synthesis of 6-(4-chlorophenyl)-2-methylpyrimidin-4-ol

The formation of the pyrimidine ring is achieved through the condensation of the synthesized β-diketone with acetamidine. This reaction is a classic example of the Prinzbach pyrimidine synthesis. The mechanism involves the initial reaction of one of the carbonyl groups of the diketone with the amidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 1-(4-chlorophenyl)-1,3-butanedione (1 equivalent), acetamidine hydrochloride (1.2 equivalents), and a suitable base (e.g., sodium ethoxide or potassium carbonate, 2.5 equivalents) in ethanol.

-

Reaction: The reaction mixture is heated to reflux and stirred for 6-8 hours. TLC can be used to monitor the consumption of the starting material.

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is taken up in water and acidified with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or a similar solvent can be performed for further purification, yielding 6-(4-chlorophenyl)-2-methylpyrimidin-4-ol.

Part 3: Synthesis of 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring, which exists in tautomeric equilibrium with the pyrimidin-4-one form, is converted to a chloro group. This transformation is crucial as the chloro substituent is an excellent leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a common reagent for this chlorination; however, for safety and environmental considerations, triphosgene can be a suitable alternative.[6]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a flask is charged with 6-(4-chlorophenyl)-2-methylpyrimidin-4-ol (1 equivalent) and a chlorinating agent such as phosphorus oxychloride (3-5 equivalents) or a solution of triphosgene (1.5 equivalents) in a suitable solvent like dichloroethane with a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline).[6]

-

Reaction: The reaction mixture is carefully heated to reflux for 3-5 hours. The reaction should be monitored by TLC until the starting material is no longer detectable.

-

Workup: After cooling, the excess chlorinating agent is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to give 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine.

Part 4: Synthesis of this compound

The final step is the amination of the 4-chloropyrimidine intermediate. This is a nucleophilic aromatic substitution reaction where ammonia or an ammonia equivalent displaces the chloride ion at the C4 position of the pyrimidine ring. This reaction is often carried out under pressure in a sealed vessel to maintain a sufficient concentration of ammonia. An alternative, greener approach involves conducting the reaction in water with an acid catalyst.[7]

Experimental Protocol:

-

Reaction Setup: The 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine (1 equivalent) is placed in a pressure vessel with a solution of ammonia in a suitable solvent like methanol or ethanol. Alternatively, the reaction can be performed in water with the addition of an acid catalyst such as hydrochloric acid.[7]

-

Reaction: The vessel is sealed and heated to 100-120 °C for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Workup: After cooling the reaction vessel to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.

Quantitative Data Summary

| Step | Starting Material(s) | Product | Reagents | Typical Yield |

| 1 | 4-Chloroacetophenone, Ethyl acetate | 1-(4-chlorophenyl)-1,3-butanedione | Sodium ethoxide, Ethanol | 70-85% |

| 2 | 1-(4-chlorophenyl)-1,3-butanedione, Acetamidine HCl | 6-(4-chlorophenyl)-2-methylpyrimidin-4-ol | Base (e.g., NaOEt), Ethanol | 65-80% |

| 3 | 6-(4-chlorophenyl)-2-methylpyrimidin-4-ol | 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine | POCl₃ or Triphosgene | 75-90% |

| 4 | 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine | This compound | Ammonia, Methanol/Ethanol or Water/HCl | 60-75% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and adaptable method for the preparation of this compound. The procedures are based on well-established chemical transformations and can be scaled for the production of significant quantities of the target compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The provided protocols serve as a strong foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

- SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. (n.d.).

- Claisen Condensation. (n.d.). Cambridge University Press.

- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2013). ACS Omega.

- The Claisen Condens

- 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5. (n.d.). Sigma-Aldrich.

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules.

- 23.7 The Claisen Condensation Reaction. (2023). Organic Chemistry | OpenStax.

- 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810. (n.d.). PubChem.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules.

- 1-(4-Chlorophenyl)butane-1,3-dione. (n.d.). Sigma-Aldrich.

- 23.8 Mixed Claisen Condensations. (n.d.).

- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). Letters in Organic Chemistry.

- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2011). Journal of Medicinal Chemistry.

- 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols for the Synthesis of 6-(Hydroxymethyl)pyrimidin-4-ol Analogues. (2025). BenchChem.

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- Synthesis of chlorinated pyrimidines. (2004).

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).

- Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. (2019). Molecules.

- Pyrimidine, 2-amino-4-(butylamino)-6-chloro-5-[(p-chlorophenyl)azo]-. (n.d.). NIST WebBook.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc.

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- 1-(4-CHLOROPHENYL)

Sources

- 1. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine CAS number 91349-35-8 properties

An In-Depth Technical Guide to 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine (CAS No. 91349-35-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 91349-35-8), a substituted pyrimidine of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, and this particular derivative, featuring a chlorophenyl and a methyl group, presents a unique profile for further investigation. This document consolidates its known physicochemical properties, outlines a plausible synthetic route with detailed characterization rationale, explores its potential biological activities based on analogous structures, and provides detailed, field-proven protocols for its practical application in a research setting.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in drug discovery. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows for potent and selective binding to a wide array of biological targets. Consequently, pyrimidine derivatives have been successfully developed into drugs for treating a multitude of diseases, including cancer, microbial infections, and inflammatory conditions[1][2]. The compound this compound belongs to this versatile class. The specific substitutions—a 4-chlorophenyl group at position 6, a methyl group at position 2, and an amine at position 4—create a distinct electronic and steric profile that warrants detailed investigation for novel therapeutic applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. These properties dictate its handling, solubility in assay buffers, and potential for oral bioavailability. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 91349-35-8 | [3][4][5] |

| Molecular Formula | C₁₁H₁₀ClN₃ | [4][5] |

| Molecular Weight | 219.67 g/mol | [3][5] |

| Appearance | White to off-white solid (typical) | Inferred |

| Purity | ≥95% (as commercially available) | [3] |

| InChI Key | ZNUJYESEQYWBKX-UHFFFAOYSA-N | [3] |

| SMILES | Cc1nc(N)cc(n1)c2ccc(Cl)cc2 | Inferred |

Scientist's Note: The presence of the chlorophenyl group increases the molecule's lipophilicity, which may influence its solubility in aqueous media and its ability to cross cell membranes. The primary amine and pyrimidine nitrogens provide hydrogen bond donor and acceptor sites, respectively, which are critical for target binding.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The most logical approach is a condensation reaction between acetamidine hydrochloride and a suitable β-dicarbonyl precursor, such as an ester of 4-(4-chlorophenyl)-3-oxobutanoic acid.

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Rationale

-

Cyclocondensation: The reaction is initiated by forming the sodium salt of the β-ketoester with a base like sodium ethoxide. This nucleophile then reacts with acetamidine. The subsequent intramolecular condensation and dehydration yield the pyrimidin-4-ol intermediate. This is a classic and robust method for forming the pyrimidine core.

-

Chlorination: The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted to a better leaving group. Treatment with phosphoryl chloride (POCl₃) is the standard and highly effective method for converting pyrimidinols to chloropyrimidines.

-

Amination: The resulting 4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine is now highly activated towards nucleophilic aromatic substitution. Reaction with ammonia (e.g., alcoholic ammonia or ammonium hydroxide) at elevated temperature and pressure will displace the chlorine atom to yield the final target compound, this compound.

Expected Spectroscopic Data for Structural Verification

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should show distinct signals. The methyl protons (CH₃ ) would appear as a singlet around δ 2.3-2.5 ppm. The aromatic protons of the chlorophenyl ring would appear as two doublets (an AA'BB' system) between δ 7.4-8.2 ppm. The pyrimidine ring proton (at C5) would be a singlet around δ 6.5-7.0 ppm. The amine protons (NH₂ ) would likely appear as a broad singlet around δ 6.0-7.5 ppm, the position of which is concentration and temperature dependent.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the methyl carbon (~25 ppm), aromatic carbons (125-140 ppm), and the three distinct pyrimidine ring carbons (C2, C4, C6) in the range of 150-170 ppm.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 220.06, with a characteristic isotopic pattern (approximately 3:1 ratio for [M+H]⁺ and [M+2+H]⁺) due to the presence of the chlorine atom.

Potential Biological Activity and Therapeutic Applications

Direct biological activity data for CAS 91349-35-8 is sparse in public literature. However, by examining structurally related pyrimidine derivatives, we can infer its high potential as a bioactive molecule. Substituted pyrimidines are well-established as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways.

Recent studies highlight that pyrimidine derivatives show promise as multi-target agents for complex conditions like Alzheimer's disease by modulating neurotransmitter-related genes and estrogen receptors[6]. Other research demonstrates the broad antimicrobial activity of pyrimidine analogs[7].

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Procedure

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Plate Setup: Add 1 µL of each compound concentration (or DMSO vehicle/positive control) to the appropriate wells of a 384-well plate.

-

Kinase Reaction: Prepare a master mix containing the kinase and its substrate in assay buffer. Add 10 µL of this mix to each well. Incubate for 15 minutes at room temperature.

-

Scientist's Note: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts, which is crucial for identifying time-dependent inhibitors.

-

-

Initiation: Prepare an ATP solution in assay buffer. Add 10 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

-

Incubation: Shake the plate gently and incubate at room temperature for 1 hour.

-

Detection: Add 20 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Signal Development: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Read the plate on a luminometer.

Data Analysis

The raw luminescence units (RLU) are inversely proportional to kinase activity. Convert RLU data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. [8]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields. [8][9]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. [8][10]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry place, locked up. [8][10]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. [9] * Inhalation: Move the person to fresh air. [8] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [8]

-

Conclusion and Future Directions

This compound is a promising chemical scaffold with significant potential for drug discovery. Its structure is amenable to straightforward synthesis and derivatization, allowing for the creation of focused libraries for screening. Based on the extensive biological activities of related pyrimidines, future research should focus on screening this compound against a broad panel of protein kinases, as well as evaluating its antimicrobial and anti-proliferative properties in cell-based assays. The protocols and data presented in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule.

References

- Safety D

- 4 - SAFETY D

- This compound. (n.d.). CymitQuimica.

- SAFETY D

- Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI.

- 6-Chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine. (n.d.). Biosynth.

- Safety D

- Safety D

- This compound CAS NO.91349-35-8. (n.d.). GuideChem.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025).

- Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology.

- eMolecules this compound | 91349-35-8. (n.d.). Fisher Scientific.

- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI.

- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025).

Sources

- 1. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. eMolecules this compound | 91349-35-8 | | Fisher Scientific [fishersci.com]

- 6. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

physicochemical properties of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

Introduction

This compound (CAS No: 91349-35-8) is a heterocyclic compound belonging to the pyrimidine class. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, demonstrating properties such as antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, making a thorough understanding of its fundamental physicochemical properties an indispensable prerequisite for successful drug design, formulation, and delivery.[3]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not only a summary of known and predicted data but also detailed, field-proven experimental protocols for their determination. The causality behind each experimental choice is explained to provide a deeper understanding of how these properties influence a compound's behavior from the laboratory bench to its potential clinical application.

Section 1: Chemical Identity and Core Properties

A precise understanding of the molecule's identity is the foundation of all subsequent characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 91349-35-8 | [3][4] |

| Molecular Formula | C₁₁H₁₀ClN₃ | [3] |

| Molecular Weight | 219.67 g/mol | [3] |

| InChI Key | ZNUJYESEQYWBKX-UHFFFAOYSA-N | [4] |

| Predicted Boiling Point | 401.1 ± 35.0 °C | [3] |

| Predicted Density | 1.279 ± 0.06 g/cm³ | [3] |

Note: Predicted values are computationally derived and require experimental verification for definitive characterization.

Section 2: Ionization and Lipophilicity (pKa and logP/logD)

The presence of the 4-amino group confers weakly basic properties to the molecule. Its state of ionization is therefore pH-dependent, a factor that profoundly influences its solubility, membrane permeability, and interaction with biological targets.

Dissociation Constant (pKa)

The pKa value quantifies the strength of the basic amine group. For a weak base, the pKa corresponds to the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. This parameter is critical, as the solubility of a weak base is typically lowest at a pH more than two units above its pKa.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid).

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. Ensure the compound is fully dissolved.

-

Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Titration: Place the sample solution in a thermostatted vessel with constant stirring. Add standardized hydrochloric acid (e.g., 0.1 N HCl) in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by analyzing the first derivative of the curve. Specialized software is often used for precise calculation.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

logP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

-

logD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For an ionizable compound like this, logD is the more physiologically relevant parameter.[6]

A logP value below 5 is one of the criteria in Lipinski's "Rule of Five," which suggests a compound is more likely to have drug-like properties.[7]

Experimental Protocol: Shake-Flask HPLC-UV for logD Determination

This is the gold-standard method for measuring lipophilicity.

-

Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer of the desired pH (e.g., pH 7.4 for physiological relevance). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to ensure it does not exceed the solubility in either phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

-

Equilibration: Shake the vial gently at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD is calculated using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Workflow for Lipophilicity Determination

Caption: Workflow for logD determination via the shake-flask method.

Section 3: Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate and subsequent absorption. For a weakly basic compound, solubility is expected to be highly dependent on pH.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility at biopharmaceutically relevant pH values and temperature.[8]

-

Media Preparation: Prepare aqueous buffers at various pH levels, typically including pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), as well as pH 7.4 (physiological).

-

Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the vials in a shaker bath thermostatted at 37 ± 1 °C.[8] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) sufficient to reach equilibrium. Preliminary tests can establish the minimum time required.[8]

-

Sample Processing: After equilibration, allow the vials to stand briefly to let the larger particles settle. Withdraw a sample of the supernatant using a syringe and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Replication: The determination should be performed in at least triplicate for each pH condition to ensure reproducibility.[8]

Workflow for pH-Dependent Solubility Analysis

Caption: Workflow for determining the pH-solubility profile.

Section 4: Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) are vital for its stability, manufacturability, and dissolution performance.

Melting Point

The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a precise thermoanalytical technique for determining melting point and other thermal events.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge. The temperature range should bracket the expected melting point.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and melting point. A comprehensive polymorphic screen, typically using techniques like X-Ray Powder Diffraction (XRPD) and DSC, is a critical step in drug development to identify the most stable crystalline form.

Summary of Physicochemical Data

The following table summarizes the key . Experimental values should be determined using the protocols outlined in this guide.

| Property | Value | Method |

| Molecular Weight | 219.67 g/mol | Mass Spectrometry |

| pKa | To Be Determined (TBD) | Potentiometric Titration |

| logD (pH 7.4) | To Be Determined (TBD) | Shake-Flask HPLC-UV |

| Aqueous Solubility (pH 7.4, 37°C) | To Be Determined (TBD) | Shake-Flask HPLC-UV |

| Melting Point | To Be Determined (TBD) | Differential Scanning Calorimetry |

| Predicted Boiling Point | 401.1 ± 35.0 °C | In Silico Calculation[3] |

Conclusion

This compound is a weakly basic compound whose behavior is governed by its ionization state, lipophilicity, and solid-state properties. While in silico predictions provide a useful starting point, rigorous experimental characterization is paramount for any research or development program. The protocols detailed in this guide provide a robust framework for obtaining the high-quality data necessary to understand the compound's properties, predict its in vivo behavior, and guide its development into potentially valuable therapeutic agents.

References

- DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization. (2018, July 2).

- Slideshare. (n.d.). solubility experimental methods.pptx.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- CymitQuimica. (n.d.). This compound.

- MedCrave online. (2018, September 14).

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.

- MDPI. (2024, July 30).

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. heteroletters.org [heteroletters.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Novel Pyrimidine Derivatives: A Case Study of a 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine Analog

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the methodologies and analytical techniques involved in the crystal structure determination of novel pyrimidine derivatives. Given the absence of publicly available crystallographic data for this compound, this document utilizes the detailed crystal structure analysis of a closely related analog, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, as a practical case study.[1] This approach allows for a thorough exploration of the experimental and computational workflows integral to modern crystallographic studies in drug discovery and materials science.

Introduction: The Significance of Crystal Structure Analysis

The three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation development, patent protection, and ensuring therapeutic efficacy. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making the detailed structural elucidation of novel analogs, such as this compound, a key objective in medicinal chemistry.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining precise atomic coordinates and understanding the intricate network of intermolecular interactions that govern crystal packing.[2] This guide will delineate the entire process, from crystal growth to the final structural analysis, providing both the "how" and the "why" behind each step.

The Experimental & Computational Workflow: A Holistic Approach

The determination of a crystal structure is a multi-faceted process that integrates experimental techniques with computational analysis. The following diagram illustrates the typical workflow.

Caption: A generalized workflow for crystal structure determination, from synthesis to in-depth analysis.

Experimental Section: From Powder to Precise Data

Synthesis and Purification

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For the target compound, a plausible route would involve the reaction of a chalcone precursor with guanidine hydrochloride in the presence of a base.[3]

Exemplary Synthesis of a Pyrimidine Derivative:

-

Chalcone Formation: An equimolar mixture of 4-chloroacetophenone and 2-methyl-4-pyrimidinecarboxaldehyde is stirred in ethanol with an aqueous solution of sodium hydroxide at room temperature. The resulting chalcone is filtered, washed, and recrystallized.

-

Cyclization: The purified chalcone is refluxed with guanidine hydrochloride and sodium ethoxide in absolute ethanol for several hours.

-

Workup and Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent system (e.g., ethanol/DMF) to yield the final product, this compound.

Purity is paramount for successful crystallization and is typically verified by NMR, mass spectrometry, and elemental analysis.

Crystal Growth: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step.[4] The slow evaporation of a saturated solution is a widely used and effective method.

Protocol for Slow Evaporation Crystallization:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) to form a nearly saturated solution.

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks. Good quality crystals should be transparent with well-defined faces.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Data Collection Protocol (Based on the Case Study[1]):

-

Crystal Mounting: A suitable single crystal (e.g., 0.30 x 0.30 x 0.20 mm) is selected and mounted on a cryoloop.

-

Diffractometer Setup: Data is collected on a CCD area-detector diffractometer, such as a Bruker SMART APEX, using Mo Kα radiation (λ = 0.71073 Å).[1]

-

Data Collection Strategy: A hemisphere or a full sphere of data is collected using ω and φ scans with narrow frame widths (e.g., 0.3°).[5] Data collection is typically performed at a low temperature (e.g., 293 K in the case study) to minimize thermal vibrations.

-

Data Processing: The collected frames are processed using software like SAINT for integration of reflection intensities and SADABS for absorption correction.[1]

Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Caption: The iterative process of solving and refining a crystal structure.

The structure is typically solved using direct methods (e.g., with SHELXS) and refined by full-matrix least-squares on F² using software like SHELXL.[1] Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The final refined structure is summarized in a crystallographic data table. The following table is based on the case study of N-(4-Chlorophenyl)-4-methylpyridin-2-amine.[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁ClN₂ |

| Formula Weight | 218.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.9335 (15) |

| b (Å) | 4.0651 (4) |

| c (Å) | 17.0153 (16) |

| β (°) | 98.755 (1) |

| Volume (ų) | 1089.26 (18) |

| Z | 4 |

| T (K) | 293 |

| ρcalc (g/cm³) | 1.333 |

| μ (mm⁻¹) | 0.32 |

| F(000) | 456 |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.132 |

| Goodness-of-fit (S) | 1.04 |

Molecular and Crystal Structure Insights

In the case study compound, the molecule is non-planar, with a significant dihedral angle of 48.03 (8)° between the benzene and pyridyl rings.[1] This non-planarity is a key structural feature that can influence its biological activity and packing in the solid state.

A crucial aspect of crystal structure analysis is the identification of intermolecular interactions. In the case study, the molecules form inversion dimers through pairs of N—H···N hydrogen bonds, creating R₂²(8) ring motifs.[1] These hydrogen bonds are the primary interactions governing the crystal packing.

Advanced Computational Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6] The Hirshfeld surface is defined as the region where the contribution of a molecule's electron density to the total crystal electron density is greater than or equal to that of all other molecules.[7]

Different properties can be mapped onto the Hirshfeld surface, and the 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. This analysis helps in understanding the relative contributions of various interactions, such as hydrogen bonds and van der Waals forces, to the overall crystal stability.[8]

Density Functional Theory (DFT) Calculations

DFT calculations are employed to complement the experimental X-ray data.[9] By performing a geometry optimization of the molecule in the gas phase, one can compare the theoretical structure with the experimentally determined one. This comparison can reveal the effects of crystal packing on the molecular conformation.[10]

DFT Protocol:

-

The atomic coordinates from the refined crystal structure are used as the starting point.

-

Geometry optimization is performed using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[9]

-

The optimized geometry, bond lengths, and bond angles are compared with the experimental data.

-

Further calculations, such as frontier molecular orbital (HOMO-LUMO) analysis, can provide insights into the molecule's electronic properties and reactivity.[9]

Conclusion

The comprehensive analysis of a crystal structure, as demonstrated through the case study of a pyrimidine analog, provides invaluable information for drug development and materials science. By integrating meticulous experimental work with advanced computational tools, researchers can gain a deep understanding of a molecule's three-dimensional structure and the non-covalent interactions that dictate its solid-state properties. This knowledge is fundamental to the rational design of new molecules with tailored functionalities.

References

-

N-(4-Chlorophenyl)-4-methylpyridin-2-amine - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

N-[(4-chlorophenyl)methyl]-2-methyl-6-pyridin-2-ylpyrimidin-4-amine | C17H15ClN4 | CID 3395869 - PubChem. (n.d.). Retrieved from [Link]

-

2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem. (n.d.). Retrieved from [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (n.d.). Retrieved from [Link]

-

The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved from [Link]

-

Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one - MDPI. (n.d.). Retrieved from [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7). Retrieved from [Link]

-

A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction - Frontiers. (2020, August 3). Retrieved from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (n.d.). Retrieved from [Link]

-

Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

Crystal structure - Quantum Espresso (DFT) Notes - Read the Docs. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. (n.d.). Retrieved from [Link]

-

A Beginner's Guide to Protein Crystallography - Creative Biostructure. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (2018, October 10). Retrieved from [Link]

-

DFT from crystal structure : r/comp_chem - Reddit. (2025, March 11). Retrieved from [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals. (2021, March 18). Retrieved from [Link]

-

x Ray crystallography - PMC - NIH. (n.d.). Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]

-

Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor | ACS Omega. (2023, February 17). Retrieved from [Link]

-

Tips and Tricks in Crystallography - Structure Solution. (n.d.). Retrieved from [Link]

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. (n.d.).

-

DFT calculation for the crystal structure, ion diffusion path and band... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Single Crystal Diffraction - ResearchGate. (2015, July 8). Retrieved from [Link]

-

Structure determination by microcrystal electron diffraction - YouTube. (2019, August 14). Retrieved from [Link]

-

Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. (2016, August 8). Retrieved from [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.).

Sources

- 1. N-(4-Chlorophenyl)-4-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. crystalexplorer.net [crystalexplorer.net]

- 8. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanistic Interrogation of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, a Representative Aminopyrimidine Kinase Inhibitor

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful targeted therapies.[1] Its ability to mimic the adenine base of ATP allows for potent and selective inhibition of protein kinases, enzymes whose dysregulation is a hallmark of cancer and other diseases.[1][2] This guide uses 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine as a representative compound to detail a comprehensive, field-proven strategy for elucidating the mechanism of action of novel aminopyrimidine-based kinase inhibitors. We will explore the foundational hypothesis of ATP-competitive inhibition, delineate a robust experimental workflow from initial target identification to cellular pathway validation, and provide detailed, self-validating protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel kinase inhibitors.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases orchestrate the majority of cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. In many diseases, particularly cancer, kinases can become constitutively active, leading to uncontrolled cell growth and proliferation.[3][4]

The 2-aminopyrimidine core has emerged as a cornerstone in the design of ATP-competitive kinase inhibitors.[1] Its structure enables it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively blocking the entry of ATP and shutting down catalytic activity.[2][5] The versatility of this scaffold allows for substitutions at various positions, which fine-tunes the inhibitor's potency, selectivity against the ~500-member human kinome, and pharmacokinetic properties.[6]

Prominent examples like Dasatinib, a potent inhibitor of the BCR-ABL kinase, demonstrate the clinical success of this chemical class in treating specific leukemias.[7][8] Our model compound, this compound, shares this core aminopyrimidine structure, making it an ideal candidate for investigation as a kinase inhibitor.

Postulated Mechanism of Action and Downstream Effects

Primary Hypothesis: ATP-Competitive Kinase Inhibition

The primary mechanism of action for this compound is hypothesized to be the competitive inhibition of one or more protein kinases at the ATP-binding site. The aminopyrimidine moiety is predicted to form two canonical hydrogen bonds with the kinase hinge backbone, while the chlorophenyl and methyl groups will occupy adjacent hydrophobic pockets, conferring target specificity. This binding mode prevents the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade.[3][9]

Illustrative Signaling Pathway: Inhibition of BCR-ABL

To provide a concrete biological context, we will consider the well-characterized BCR-ABL signaling pathway, which is central to Chronic Myeloid Leukemia (CML).[3][10] The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives malignant transformation by activating numerous downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to increased cell proliferation and inhibition of apoptosis.[4][11] An inhibitor like our model compound is designed to block BCR-ABL's activity, thereby silencing these downstream signals and inducing cell death in cancer cells.[7]

Caption: Postulated inhibition of the BCR-ABL signaling pathway by the model compound.

Experimental Workflows for Mechanism of Action Elucidation

A rigorous investigation into a compound's mechanism of action requires a multi-faceted approach, moving from broad, in vitro screening to targeted validation within a cellular environment.

Workflow 1: Initial Target Identification via Kinase Profiling

Expertise & Experience: The first step is to understand the compound's selectivity profile across the human kinome. A broad screen is essential to identify not only the intended primary target(s) but also potential off-targets that could lead to toxicity or polypharmacology.[12] Radiometric assays, such as the HotSpot™ assay, are considered the gold standard as they directly measure enzymatic activity and are less prone to artifacts compared to indirect methods.[13]

Protocol: In Vitro Kinase Profiling (Radiometric Assay)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM to 1 nM).

-

Assay Plate Setup: In a 96-well plate, add the kinase, the appropriate peptide or protein substrate, and the test compound dilution.

-

Reaction Initiation: Start the kinase reaction by adding an ATP solution containing [γ-³³P]-ATP. Incubate at room temperature for a specified time (e.g., 60 minutes), optimized for linear substrate conversion for each kinase.

-

Reaction Termination: Stop the reaction by adding a high concentration of phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

-

Signal Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Data Presentation: Hypothetical Kinase Selectivity Profile

| Kinase Target | IC₅₀ (nM) | Kinase Family |

| ABL1 | 8.5 | Tyrosine |

| SRC | 15.2 | Tyrosine |

| LCK | 25.7 | Tyrosine |

| VEGFR2 | 1,250 | Tyrosine |

| CDK2 | >10,000 | Ser/Thr |

| p38α | >10,000 | Ser/Thr |

Workflow 2: Confirming Target Engagement in a Cellular Context

Trustworthiness: An in vitro IC₅₀ value does not guarantee that a compound engages its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify this crucial step.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16] This protocol is self-validating; a thermal shift should only be observed in the presence of the compound and at temperatures where the unbound protein denatures.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 cells, which express BCR-ABL) to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of the inhibitor (e.g., 10 µM) for 1-2 hours at 37°C.

-

Heating Step: Resuspend the treated cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat each tube to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.

-

Cell Lysis: Immediately after heating, lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Fractionation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Sample Preparation: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same total protein concentration.

-

Western Blotting: Analyze the samples for the amount of remaining soluble target protein (e.g., ABL1) using the protocol described in the next section.

Authoritative Grounding & Interpretation: A successful CETSA experiment will show that in the inhibitor-treated samples, the target protein remains soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of the compound binding to and stabilizing its target within the complex milieu of the cell.[16][17]

Workflow 3: Validating Downstream Pathway Inhibition

Expertise & Experience: Confirming target engagement is necessary but not sufficient. We must also demonstrate that this engagement leads to a functional consequence—namely, the inhibition of the kinase's catalytic activity. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase via Western blotting. For BCR-ABL, a key substrate is CrkL. Therefore, a reduction in phosphorylated CrkL (p-CrkL) upon compound treatment serves as a robust biomarker of target inhibition.[11]

Protocol: Western Blot for Phosphoprotein Analysis

-

Cell Treatment and Lysis: Treat cells with a dose-response of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same concentration. Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-CrkL).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour with an HRP-conjugated secondary antibody.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Reprobing (Self-Validation): To ensure that changes in the phospho-signal are not due to changes in the total amount of the substrate protein, the membrane can be stripped of antibodies and re-probed with an antibody that recognizes the total protein (e.g., anti-CrkL) and a loading control (e.g., anti-GAPDH).[21]

Conclusion and Future Directions

This guide outlines a logical and robust workflow to characterize the mechanism of action for a novel 2-aminopyrimidine compound, exemplified by this compound. By progressing from broad kinome profiling to specific cellular target engagement and downstream pathway analysis, researchers can build a comprehensive and validated understanding of their compound's biological activity. This foundational data package is critical for informed decision-making in lead optimization, preclinical development, and the ultimate translation of promising inhibitors into targeted therapies.

References

-

What is the mechanism of Dasatinib? (2024). Patsnap Synapse. Available at: [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Available at: [Link]

-

Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Available at: [Link]

-

Dasatinib. (2025). MedlinePlus Drug Information. Available at: [Link]

-

What are Bcr-Abl inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

-

Dasatinib. (2017). Proteopedia, life in 3D. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Available at: [Link]

-

Molecular Pathways: BCR-ABL. (2011). Clinical Cancer Research - AACR Journals. Available at: [Link]

-

Pan/Phospho Analysis For Western Blot Normalization. (2017). Protocols.io. Available at: [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Available at: [Link]

-

Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. (2004). Blood - ASH Publications. Available at: [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). PMC - NIH. Available at: [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Available at: [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Available at: [Link]

-

Protein kinase profiling assays: a technology review. (n.d.). PubMed. Available at: [Link]

-

CETSA. (n.d.). CETSA. Available at: [Link]

-

Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

-

Kinase assays. (2020). BMG LABTECH. Available at: [Link]

-

The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2025). PubMed. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. Available at: [Link]

-

Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. (n.d.). PubMed Central. Available at: [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (n.d.). PubMed. Available at: [Link]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. Available at: [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 8. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. CETSA [cetsa.org]

- 15. news-medical.net [news-medical.net]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 21. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

Unveiling the Therapeutic Landscape: A Technical Guide to the Potential Biological Targets of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological targets of the synthetic compound 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine. Our analysis moves beyond a simple cataloging of possibilities, instead focusing on a logical, evidence-based framework to inform and direct future research and development efforts. The pyrimidine scaffold is a well-established pharmacophore, and understanding the specific targeting potential of this particular derivative is crucial for unlocking its therapeutic promise.

Introduction: The Pyrimidine Scaffold and the Promise of Specificity

The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows for potent and selective modulation of biological targets. The compound this compound combines this privileged scaffold with a chlorophenyl group, a feature often associated with enhanced binding affinity and metabolic stability, and a methyl group that can influence selectivity and solubility. This guide will dissect the likely biological targets by examining direct evidence from structurally related compounds and drawing logical inferences from the broader family of pyrimidine-based therapeutics.

Primary Target Class: Protein Kinases - The ATP Competitors

The most compelling evidence for the biological targets of this compound points towards the protein kinase family. The aminopyrimidine core is a classic "hinge-binding" motif, effectively competing with ATP for the active site of these crucial signaling enzymes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a highly successful class of drugs.

Receptor Tyrosine Kinases (RTKs): A Strong Probability

Research into structurally analogous compounds provides a strong basis for hypothesizing that this compound will exhibit inhibitory activity against several receptor tyrosine kinases. A study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which share a similar substitution pattern, revealed potent, multi-targeted inhibition of key angiogenesis-related kinases.[1]

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1 & VEGFR-2): These are critical mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of VEGFRs can starve tumors of their blood supply, leading to growth arrest and regression.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, and its overexpression or mutation is common in many cancers, including lung and colorectal cancers.[1] Compounds with a 4-chloro anilino substitution have demonstrated potent EGFR inhibition.[1]

The signaling pathways downstream of these receptors are well-characterized and offer multiple points for therapeutic intervention.

Caption: Simplified RTK signaling pathways and the point of inhibition.

Other Potential Kinase Targets

The versatility of the pyrimidine scaffold suggests that other kinases could also be targets. Studies on different pyrimidine derivatives have identified:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a target for anticancer drug development.[2]

-

Aurora Kinases (A and B): These are crucial for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[3]

-

p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibitors have therapeutic potential for autoimmune diseases.[4]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): A key driver in hepatocellular carcinoma.[5]

Table 1: IC50 Values of a Structurally Related Compound

| Compound | Target | IC50 (µM) |

| Compound 9* | EGFR | 0.04 |

| VEGFR-1 | 0.15 | |

| VEGFR-2 | 0.23 |

*Compound 9 is N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. Data from[1].

Secondary and Exploratory Targets: Beyond the Kinome

While kinase inhibition is the most probable mechanism of action, the broad biological activity of pyrimidine derivatives warrants consideration of other potential targets. These are currently more speculative for this compound itself but represent viable avenues for investigation.

-

Dipeptidyl Peptidase-4 (DPP4): Some imidazo[1,2-a]pyrimidine derivatives are potent and selective DPP4 inhibitors, a target for type 2 diabetes.[6]

-

Topoisomerase II: Certain pyridine-based compounds, which share some structural similarities with pyrimidines, have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and a target for chemotherapy.[7]

-

Cannabinoid-1 Receptor (CB1R): A pyrano[2,3-b]pyridin derivative was identified as a CB1R inverse agonist for the treatment of obesity, highlighting the potential for pyrimidine-like scaffolds to interact with G-protein coupled receptors.[8]

-

Neuro-related Targets: In the context of Alzheimer's disease models, a different pyrimidine derivative has been shown to modulate acetylcholinesterase (AChE) activity, oxidative stress markers, and estrogen receptors (esr1 and esr2b).[9][10] This suggests a potential role in neuro-inflammation and cognitive function.

Experimental Workflows for Target Validation

A multi-pronged approach is essential to definitively identify and characterize the biological targets of this compound.

Caption: A typical workflow for biological target validation.

Step-by-Step Protocol: Kinase Inhibition Assay (Example)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of the compound against a specific kinase, for instance, EGFR.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare a solution of recombinant human EGFR kinase.

-

Prepare a solution of a suitable peptide substrate and ATP.

-

-

Assay Procedure:

-

Serially dilute the compound stock in kinase buffer to create a range of concentrations.

-

In a 96-well plate, add the kinase, the compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Use a suitable detection method to measure kinase activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the reaction.

-

Read the plate using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Step-by-Step Protocol: Cellular Viability Assay (MTT Assay)

This protocol measures the effect of the compound on the viability of cancer cells (e.g., A431, an EGFR-overexpressing cell line).

-

Cell Culture:

-

Culture A431 cells in appropriate media until they reach logarithmic growth phase.

-